4-Acetoxy-2',6'-difluorobenzophenone
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Overview
Description
4-Acetoxy-2’,6’-difluorobenzophenone is a synthetic compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group at the 4-position and two fluorine atoms at the 2’ and 6’ positions on the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group .
Industrial Production Methods: Industrial production of 4-Acetoxy-2’,6’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2’,6’-difluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
4-Acetoxy-2’,6’-difluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and as a UV stabilizer in plastics.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,6’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Similar structure but lacks the acetoxy group.
2,4-Difluorobenzophenone: Fluorine atoms at different positions.
4-Acetoxybenzophenone: Lacks the fluorine atoms.
Uniqueness: 4-Acetoxy-2’,6’-difluorobenzophenone is unique due to the presence of both acetoxy and fluorine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(2,6-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVJWQNYHXVGLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641727 |
Source
|
Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-01-3 |
Source
|
Record name | 4-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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